3-Isopropylpyrazole-4-boronic acid pinacol ester
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Overview
Description
3-Isopropylpyrazole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions. The compound’s structure includes an isopropyl group and a tetramethyl-dioxaborolane moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Scientific Research Applications
3-Isopropylpyrazole-4-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound 3-Isopropylpyrazole-4-boronic acid pinacol ester, as a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that boronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylpyrazole-4-boronic acid pinacol ester typically involves the reaction of a pyrazole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylpyrazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Benzyl-3-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
3-Isopropylpyrazole-4-boronic acid pinacol ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both the isopropyl group and the boronate ester group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSAOVXHBKZRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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